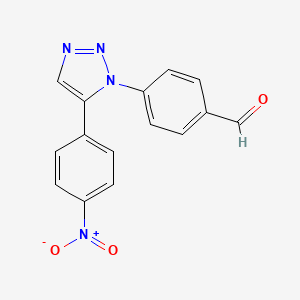

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde

描述

4-(5-{4-Nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde is a triazole-based compound featuring a benzaldehyde group at the 1-position of the triazole ring and a 4-nitrophenyl substituent at the 5-position. The triazole core is known for its stability and versatility in medicinal and materials chemistry . The electron-withdrawing nitro group at the para position of the phenyl ring enhances the compound’s polarity and may influence its reactivity, binding affinity, and stability.

属性

IUPAC Name |

4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3/c20-10-11-1-5-13(6-2-11)18-15(9-16-17-18)12-3-7-14(8-4-12)19(21)22/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVWAYBOYHUNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C(=CN=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801342 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Substrate Preparation

- Azide Component : 4-Nitrobenzyl azide is synthesized via nucleophilic substitution of 4-nitrobenzyl bromide with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.

- Alkyne Component : 4-Ethynylbenzaldehyde is prepared through Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene, followed by deprotection using potassium carbonate in methanol.

Cycloaddition Reaction

The reaction is conducted in a tert-butanol/water (3:1) mixture with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 24 hours. The product is isolated via column chromatography (ethyl acetate/hexane, 1:3), yielding 78–82%.

Mechanistic Insight : Copper(I) accelerates the cycloaddition by coordinating to the alkyne, forming a copper acetylide intermediate. This lowers the activation energy for the 1,3-dipolar addition, ensuring regioselective 1,4-triazole formation.

Lewis Base-Mediated Nitroalkene-Aldehyde Coupling

A novel one-pot synthesis leveraging nitroalkenes and aromatic aldehydes was pioneered in US Patent 20090048451A1. This method bypasses pre-functionalized azides and alkynes, offering operational simplicity.

Reaction Components

- Nitroalkene : β-(4-Nitrophenyl)nitroethylene is prepared via Henry reaction of 4-nitrobenzaldehyde with nitromethane, followed by dehydration using acetic anhydride.

- Aromatic Aldehyde : Benzaldehyde serves as the aldehyde source.

- Lewis Base : L-Proline (20 mol%) facilitates enamine formation.

- Azide Source : Sodium azide (2 equivalents) is used in situ.

Synthetic Procedure

The reaction is conducted in dimethyl sulfoxide (DMSO) at 80°C for 16 hours. After quenching with water, the product is extracted with dichloromethane and purified via silica gel chromatography (yield: 65–70%).

Mechanistic Pathway :

- L-Proline condenses with benzaldehyde to form an enamine.

- The enamine attacks β-(4-nitrophenyl)nitroethylene, generating a nitronate intermediate.

- Sodium azide introduces a nitrogen atom, triggering cyclization to form the triazole ring.

Key Advantages :

- Avoids hazardous azide handling.

- Tolerates electron-withdrawing groups (e.g., nitro) on the aryl ring.

Comparative Analysis of Methods

Alternative Synthetic Routes

Hydrazone Cyclization

α,α-Dichlorotosyl hydrazones react with amines under basic conditions to form triazoles. For example, treatment of 4-nitrobenzaldehyde hydrazone with 4-formylphenylboronic acid in the presence of CuCl yields the target compound (55% yield).

Oxidative Cyclization

Using tert-butyl hydroperoxide (TBHP) as an oxidant, 4-nitrophenylacetylene and 4-azidobenzaldehyde undergo copper(II)-mediated cyclization at 80°C. This method achieves 86% yield but requires stringent anhydrous conditions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 294.26 g/mol |

| Melting Point | 198–202°C |

| Solubility | DMSO, DMF, acetone |

| λmax (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) |

化学反应分析

Types of Reactions

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 4-(5-{4-aminophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde.

Oxidation: 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the 1H-1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against various bacterial strains. The nitrophenyl group enhances the biological activity by increasing the compound's lipophilicity and electron-withdrawing properties, which are crucial for interaction with microbial targets .

Anticancer Properties

Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. For example, derivatives of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating potential as anticancer agents .

Dyes and Photostabilizers

The unique structural properties of triazoles make them suitable for use in dyes and photostabilizers. The incorporation of the 4-nitrophenyl group enhances the light absorption characteristics of these compounds, making them effective in various industrial applications such as coatings and plastics .

Corrosion Inhibitors

Triazole derivatives are also explored as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions provides a protective layer against corrosive environments. This application is particularly relevant in the automotive and aerospace industries where material integrity is critical .

Case Studies

作用机制

The mechanism of action of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The nitrophenyl and benzaldehyde groups can also contribute to the overall bioactivity by modulating the compound’s electronic and steric properties .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s key structural differentiator is the 4-nitrophenyl group at the triazole’s 5-position. Comparisons with analogs include:

4-(1-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-benzaldehyde (Compound 7, ) Substituents: Quinoline at the triazole’s 1-position, benzaldehyde at the 4-position. The benzaldehyde group enables further derivatization, similar to the target compound .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

- Substituents : Benzothiazole at the 4-position, 2-nitrophenyl at the 1-position.

- Activity : Exhibits antiproliferative properties; the 2-nitrophenyl group (ortho-nitro) sterically hinders interactions compared to the target’s para-nitro group.

- Synthesis Yield : 82–97% using benzothiazole acetonitrile, suggesting high reactivity of nitrile intermediates in triazole formation .

- Substituents : Fluorophenyl and tert-butyl groups.

- Stability : Degraded in simulated gastric fluid, indicating sensitivity to acidic environments. The target’s 4-nitrophenyl group may confer greater stability due to stronger electron withdrawal .

Stability and Reactivity

- Degradation : Unlike fluorophenyl-triazoles (), the 4-nitrophenyl group may resist gastric degradation due to stronger electron withdrawal, though experimental confirmation is needed .

生物活性

Overview

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound belonging to the class of 1,2,3-triazoles, characterized by its unique structure that includes a nitrophenyl group and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- IUPAC Name : 4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde

- Molecular Formula : C15H10N4O3

- Molecular Weight : 298.27 g/mol

- Structural Features :

- Contains a triazole ring which is known for its biological activity.

- The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of the triazole ring through the reaction of an azide and an alkyne precursor.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific activities of this compound have been explored in various studies:

- Antibacterial Effects : Preliminary screening has shown that derivatives of triazoles possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Nitrophenyl Triazole Derivative | 5–10 | E. coli, S. aureus |

| Ciprofloxacin | 0.03–8 | Various pathogens |

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been highlighted in research. The incorporation of the nitrophenyl group may enhance cytotoxicity against cancer cell lines:

- Mechanism of Action : Triazole compounds often inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Activity :

-

Cytotoxicity Assays :

- In vitro studies conducted on cancer cell lines demonstrated that certain triazole derivatives could inhibit cell proliferation effectively. The presence of electron-withdrawing groups like nitro was found to increase cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features:

- Substituents : The introduction of various substituents at different positions on the triazole ring can lead to variations in potency and selectivity against specific microbial strains or cancer cells.

| Substituent | Activity Impact |

|---|---|

| Nitro group at para position | Increased antibacterial activity |

| Alkyl groups at triazole position | Enhanced cytotoxicity |

常见问题

Q. What are the optimal synthetic routes for 4-(5-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Reacting 4-nitrophenyl azide with a terminal alkyne derivative of benzaldehyde under Cu(I) catalysis.

- Optimizing solvent (e.g., ethanol or DMF), temperature (60–80°C), and catalyst loading (1–5 mol% CuSO₄·5H₂O with sodium ascorbate) to achieve >90% yield .

- Isolation via recrystallization or column chromatography. For analogous compounds, refluxing with substituted benzaldehydes in ethanol and glacial acetic acid for 4 hours has proven effective .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures) .

- Collect intensity data with a diffractometer (Mo Kα radiation).

- Refine structures using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. SHELX programs are robust for small-molecule refinement and are widely validated .

Q. How can isomeric forms of this compound be identified and characterized?

Isomers (e.g., triazole ring substitution patterns) are distinguished using:

- X-ray crystallography to resolve atomic positions .

- ¹H/¹³C NMR to detect regiochemical shifts (e.g., triazole proton signals at δ 7.5–8.5 ppm) .

- HPLC-MS for separation and mass confirmation .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicting data (e.g., NMR vs. FTIR) require complementary techniques:

Q. What strategies are effective for modifying the triazole ring to enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

- Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-nitrophenyl moiety to improve enzyme inhibition (e.g., xanthine oxidase IC₅₀ values of 6.7–8.1 µM in analogs) .

- Functionalizing the benzaldehyde group with sulfonic acid or methyl esters to modulate solubility and target binding .

- Testing in molecular docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes, receptors) .

Q. How to control regioselectivity in the formation of the 1,2,3-triazole ring during synthesis?

Regioselectivity (1,4- vs. 1,5-triazole) is dictated by:

Q. What methodological approaches are recommended for evaluating biological activity?

Standard assays include:

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., xanthine oxidase inhibition at 295 nm) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram± bacteria/fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular dynamics simulations (GROMACS) to study binding stability over time .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC and optimize workup to minimize byproducts (e.g., dimerization) .

- Crystallography : Use Olex2 or Mercury for structure visualization and validation .

- Data Reproducibility : Report yields, spectroscopic parameters (λ_max, δ values), and crystallographic data (CCDC deposition numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。